molecular formula C22H17ClN2O2 B5242807 2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5242807
M. Wt: 376.8 g/mol
InChI Key: AGOGCOGELSQFLG-UHFFFAOYSA-N
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Description

2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multi-step process. One common method involves the condensation of a chalcone or carbonyl compound with malononitrile and ammonium acetate under conventional heating in the presence of ethyl alcohol as a solvent . This method is known for its efficiency and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or solvent-free one-pot methods. These methods are designed to enhance the efficiency and scalability of the production process while minimizing the use of hazardous solvents and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to various physiological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in malignant cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique chromene structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c23-16-8-6-14(7-9-16)20-17(12-24)22(25)27-19-11-15(10-18(26)21(19)20)13-4-2-1-3-5-13/h1-9,15,20H,10-11,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOGCOGELSQFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC=C(C=C3)Cl)C#N)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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